Euphorbia factor L3 is a lathyrane diterpenoid compound derived from the genus Euphorbia, particularly from the species Euphorbia lathyris. This compound has garnered attention for its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. Euphorbia factor L3 is classified within a larger group of lathyrane diterpenoids, which are known for their complex structures and biological activities.
Euphorbia factor L3 is primarily isolated from the latex of Euphorbia lathyris, a plant recognized for its medicinal properties. The classification of Euphorbia factor L3 falls under the category of diterpenoids, specifically lathyrane-type compounds, which are characterized by their unique carbon skeletons and functional groups that contribute to their biological activities.
The synthesis of Euphorbia factor L3 can be achieved through various organic chemistry techniques. A notable method involves the extraction from natural sources followed by purification processes such as chromatography. Recent studies have also explored synthetic pathways that utilize starting materials mimicking the natural precursors found in Euphorbia species. For example, researchers have synthesized derivatives by modifying the lathyrane skeleton through reactions such as oxidation and cyclization to enhance biological activity and selectivity against specific targets .
The molecular structure of Euphorbia factor L3 has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The structure features a complex arrangement typical of lathyrane diterpenoids, with multiple rings and functional groups that contribute to its reactivity and biological properties. Specifically, the compound is characterized by a unique carbon framework consisting of 31 carbon atoms, as indicated by carbon-13 NMR analysis .
Euphorbia factor L3 participates in several chemical reactions typical for diterpenoids. These include electrophilic substitutions and cycloadditions that modify its functional groups to enhance its pharmacological profiles. For instance, studies have demonstrated its ability to inhibit specific enzymatic pathways involved in inflammation, suggesting potential modifications could lead to more potent derivatives . The compound's reactivity also allows for interactions with various biological targets, which are essential for its therapeutic efficacy.
The mechanism of action of Euphorbia factor L3 primarily involves the modulation of inflammatory pathways. Research indicates that it exerts its effects by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses . By suppressing this pathway, Euphorbia factor L3 can reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as rheumatoid arthritis and other inflammatory diseases.
Euphorbia factor L3 has potential applications in various scientific fields:
Euphorbia lathyris (Caper Spurge) seeds hold significant historical value in Traditional Chinese Medicine (TCM), where processed seeds have been utilized for centuries to treat diverse medical conditions. Documented applications include management of hydropsy (edema), ascites (abdominal fluid accumulation), amenorrhea (absence of menstruation), scabies (skin infestation), terminal schistosomiasis (parasitic infection), and snakebite envenomation [2] [5]. The seeds are classified as Toxic and Potent Chinese Materia Medica (T/PCMM), mandating specialized processing methods to reduce inherent toxicity while preserving therapeutic potential [3]. Modern phytochemical analyses have identified lathyrane diterpenoids, particularly the Euphorbia factors L1–L21 series, as major bioactive constituents responsible for both pharmacological effects and toxicity profiles [2] [5]. These compounds represent a critical link between traditional ethnopharmacological applications and contemporary pharmacological investigations into specific compounds like Euphorbia factor L3 (EFL3).
Table 1: Traditional Applications of Euphorbia lathyris Seeds and Associated Bioactive Components
| Traditional Indication | Biological Process Affected | Primary Bioactive Class | Specific Compound Examples |
|---|---|---|---|
| Hydropsy/Ascites | Fluid balance, diuresis | Lathyrane diterpenoids | EFL1, EFL2, EFL3 |
| Scabies/Snakebite | Anti-inflammatory/antimicrobial | Lathyrane diterpenoids | EFL3, EFL7a, EFL8 |
| Amenorrhea | Hormonal modulation? | Lathyrane diterpenoids | EFL1, EFL2 |
| Terminal schistosomiasis | Antiparasitic activity | Lathyrane diterpenoids | EFL3, EFL9 |
Euphorbia factor L3 (EFL3) is a macrocyclic diterpenoid belonging to the lathyrane subtype, characterized by a complex 5/11/3-fused carbon ring system. Its molecular formula is C₃₁H₃₈O₇ (molecular weight: 522.6 g/mol), featuring key structural elements: a lathyrane core with a trans fusion of rings A/B, a cis fusion of rings B/C, an exocyclic methylene group (Δ¹⁷), and multiple ester functionalities [4] [9]. Critical substituents defining EFL3's structure and reactivity include:
Its IUPAC name is (1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.0⁵,⁷]pentadec-3-enyl) benzoate, and its canonical SMILES is CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C [9]. Spectroscopic identification relies on characteristic ¹³C-NMR signals (e.g., C-14 carbonyl at δ 196.72 ppm, C-3 at δ 80.87 ppm) and ¹H-NMR signals (e.g., H-3 at δ 5.82 ppm, benzoate protons between δ 7.26–8.04 ppm) [4]. EFL3 is distinguished from structurally similar compounds like Euphorbia factor L1 (EFL1) by the absence of a 6(17)-epoxide and the presence of a C-3 benzoate ester instead of a phenylacetate [4].
Table 2: Structural Features and Comparative Bioactivity of Key Lathyrane Diterpenoids
| Compound | Core Structure | C-3 Substituent | C-5 Substituent | C-15 Substituent | C-6/C-17 Feature | Notable Bioactivity (Cell Line) | Relative Potency vs. EFL3 |
|---|---|---|---|---|---|---|---|
| EFL3 | Lathyrane (5/11/3) | Benzoyl | Acetyl | Acetyl | Exocyclic methylene | Cytotoxicity (A549 IC₅₀: 34.04 µM) | Reference (1x) |
| EFL1 | Lathyrane (5/11/3) | Phenylacetyl | Acetyl | Acetyl | Epoxide | Cytotoxicity (A549 IC₅₀: 51.34 µM) | ~1.5x less potent |
| EFL2 | Lathyrane (5/11/3) | Nicotinoyl? | Acetyl? | ? | ? | Selective MDR reversal (KB-VIN) | Different activity profile |
| EFL9 | Lathyrane (5/11/3) | ? | ? | ? | ? | Broad cytotoxicity (Multiple lines) | Often more potent |
Despite promising bioactivity, significant mechanistic and translational gaps hinder EFL3's development. Key unresolved aspects and research imperatives include:
Multidrug Resistance (MDR) Reversal Potential: EFL3 derivatives exhibit potent P-glycoprotein (P-gp/ABCB1) modulation, overcoming P-gp-dependent MDR in cancer cells like MCF-7/ADR. Derivatives 19 and 25 (structurally modified at C-3, C-5, or C-15 of the lathyrol core) showed reversal folds 4.8 and 4.0 times greater than verapamil, respectively, against adriamycin resistance [1] [6]. Structure-Activity Relationship (SAR) studies indicate hydrophobic interactions and hydrogen bonding within P-gp's flexible cavity are crucial, particularly modifications at C-15 (e.g., specific acylation patterns) [1] [6]. Further research is imperative to define whether EFL3 itself or its derivatives act as competitive P-gp substrates or allosteric inhibitors, utilizing techniques like ATPase activity assays and radiolabeled substrate displacement.
Anti-Inflammatory and Immunomodulatory SAR: While lathyrane diterpenoids exhibit anti-inflammatory effects, EFL3-specific data is limited. SAR studies on related compounds suggest structural features like the exocyclic Δ⁶(¹⁷) double bond and ester functionalities at C-3, C-5, C-7, and C-15 critically influence NF-κB pathway inhibition and cytokine suppression (e.g., IL-1β, IL-6, TNF-α) [7]. Research must systematically evaluate EFL3's impact on NLRP3 inflammasome activation, relevant to conditions like gouty arthritis, and define the key substituent requirements for efficacy [7].
Unexplored Bioactivity Domains: Emerging evidence suggests EFL3 possesses unanticipated bioactivities beyond oncology and immunology. Notably, EFL3 exhibits potent antifungal activity against the plant pathogen Phytophthora capsici (mean EC₅₀ for mycelial growth inhibition = 2.96 ± 0.91 µg/mL), causing cell wall and cell membrane disruption evidenced by increased malondialdehyde (MDA) levels, glycerol release, and reduced cellulose/phospholipid content [8]. This highlights a potential agrochemical application and underscores the need to explore EFL3's mechanism of membrane perturbation in microbial and mammalian systems.
Addressing these gaps requires: 1) Target deconvolution studies (e.g., chemoproteomics, CETSA); 2) Rational design and synthesis of novel derivatives guided by advanced molecular docking and SAR analysis; 3) In vivo validation of efficacy in relevant disease models (cancer, MDR tumors, inflammatory diseases); and 4) Exploration of synergistic combinations with established therapeutics to leverage EFL3's MDR reversal potential.
Table 3: Key Research Imperatives for Euphorbia Factor L3
| Research Domain | Critical Knowledge Gap | Required Methodology/Approach | Expected Outcome/Impact |
|---|---|---|---|
| Cancer Mechanism | Upstream molecular targets initiating mitochondrial apoptosis | Chemoproteomics (e.g., affinity probes), CRISPR-Cas9 screens, Kinase activity profiling | Identification of direct protein targets; design of targeted combination therapies |
| MDR Reversal | Precise mode of P-gp interaction (substrate vs. inhibitor) | ATPase activation assays, Radioligand displacement assays, Molecular dynamics simulations | Development of optimized derivatives with pure inhibitory activity to overcome chemo-resistance |
| Anti-inflammatory SAR | Effect on NLRP3 inflammasome and key structural requirements for efficacy | LPS/ATP-induced macrophage activation assays, Site-directed ester hydrolysis/synthesis | Design of novel lathyranes for gouty arthritis and other IL-1β driven pathologies |
| Membrane Targeting | Mechanism of membrane disruption in fungi vs. mammalian cells | Biomimetic membrane assays (e.g., Langmuir monolayers), Fluorescence anisotropy, Lipidomics | Exploitation of selective membrane targeting for antifungal or anticancer applications |
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: